molecular formula C17H19NO5 B15191870 Crinamine, 6-hydroxy- CAS No. 545-66-4

Crinamine, 6-hydroxy-

Cat. No.: B15191870
CAS No.: 545-66-4
M. Wt: 317.34 g/mol
InChI Key: ZSTPNQLNQBRLQF-WPAVILSMSA-N
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Description

Crinamine, 6-hydroxy- is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Crinum. This compound is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The structure of Crinamine, 6-hydroxy- includes a 5,10b-ethanophenanthridine skeleton, which is a characteristic feature of many Amaryllidaceae alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crinamine, 6-hydroxy- typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the 5,10b-ethanophenanthridine core through a Pictet-Spengler reaction, followed by various oxidation and reduction steps to introduce the hydroxyl group at the 6-position . Specific reaction conditions often involve the use of strong acids or bases, oxidizing agents like selenium dioxide, and reducing agents such as lithium aluminium hydride .

Industrial Production Methods

Industrial production of Crinamine, 6-hydroxy- is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of plant cell cultures, are being explored to produce this compound more efficiently. These methods involve the cultivation of Crinum species in controlled environments to enhance the yield of Crinamine, 6-hydroxy- and other related alkaloids .

Chemical Reactions Analysis

Types of Reactions

Crinamine, 6-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Selenium dioxide, potassium permanganate.

    Reducing Agents: Lithium aluminium hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Crinamine, 6-hydroxy-, each with potentially different biological activities .

Scientific Research Applications

Scientific Research Applications

Crinamine, 6-hydroxy- serves as a model compound in chemistry for studying the synthesis and reactivity of Amaryllidaceae alkaloids. In biology, it is investigated for its role in plant defense mechanisms and interactions with other plant metabolites. Its potential in medicine includes anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation, migration, and angiogenesis. Industry applications involve its potential use in developing new pharmaceuticals and as a lead compound for drug discovery.

Anticancer Properties

Crinamine, 6-hydroxy- has demonstrated significant antiproliferative effects against various cancer cell lines. Research on extracts from Crinum abyssinicum showed that both the bulb extract and isolated 6-hydroxycrinamine exhibited substantial antiproliferative activity against A2780 (ovarian cancer) and MV4-11 (leukemia) cells . Cell cycle analysis indicated that these compounds increased the percentage of cells in the S-phase .

CompoundGI50 (μg/ml)
6-Hydroxycrinamine3.4
Lycorine2.8

Antiviral and Anti-inflammatory Effects

Research indicates that Crinamine, 6-hydroxy- exhibits antiviral properties, particularly against viruses such as HIV and influenza. It has also shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

Crinamine, 6-hydroxy- is part of a broader class of Amaryllidaceae alkaloids. Here’s a comparison with some related compounds regarding their biological activities:

CompoundAnticancer ActivityAntiviral ActivityApoptosis Induction
Crinamine, 6-hydroxy-SignificantModerateYes
HaemanthamineModerateLowYes
LycorineHighModerateYes

The unique hydroxylation pattern at the 6-position in Crinamine distinguishes it from its analogs, contributing to its specific biological activities.

Case Studies

  • Traditional Use in Ethiopia: The bulb extract of C. abyssinicum is traditionally used for treating various ailments including cancer . Recent studies have validated its use by demonstrating significant antiproliferative effects against cancer cell lines.
  • Synthetic Derivatives: Research has focused on synthesizing derivatives of Crinamine to enhance its biological activity. For example, synthetic 6-hydroxycrinamine methiodide 31 is highly active, with an MTD of 0.05 μg/mL in NIH/3T3 cells . Some derivatives have shown improved potency in triggering apoptosis in cancer cells compared to the parent compound.

Comparison with Similar Compounds

Crinamine, 6-hydroxy- is part of a larger group of Amaryllidaceae alkaloids, which include:

    Haemanthamine: Similar structure but lacks the hydroxyl group at the 6-position.

    Haemanthidine: Another related compound with a similar core structure but different functional groups.

    Galanthamine: A well-known alkaloid used in the treatment of Alzheimer’s disease.

The uniqueness of Crinamine, 6-hydroxy- lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

Crinamine, 6-hydroxy- is a naturally occurring alkaloid predominantly found in plants of the Amaryllidaceae family, particularly within the genus Crinum. This compound has garnered attention due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of Crinamine, 6-hydroxy-, supported by data tables and case studies.

Crinamine, 6-hydroxy- features a 5,10b-ethanophenanthridine skeleton, characteristic of many Amaryllidaceae alkaloids. Its mechanism of action involves several pathways:

  • Apoptosis Induction : Crinamine, 6-hydroxy- induces apoptosis in cancer cells by downregulating genes associated with cancer proliferation such as AKT1 and BCL2L1.
  • Anti-Angiogenic Activity : It inhibits vascular endothelial growth factor A (VEGF-A) secretion, reducing angiogenesis in tumors.
  • Inhibition of Cell Migration : The compound suppresses epithelial-mesenchymal transition regulators like SNAI1 and VIM.

Anticancer Properties

Crinamine, 6-hydroxy- has demonstrated significant antiproliferative effects against various cancer cell lines. A study on extracts from Crinum abyscinicum revealed that both the bulb extract and isolated 6-hydroxycrinamine exhibited substantial antiproliferative activity against A2780 (ovarian cancer) and MV4-11 (leukemia) cells. The GI50 values were reported as follows:

CompoundGI50 (μg/ml)
6-Hydroxycrinamine3.4
Lycorine2.8

Cell cycle analysis indicated that these compounds increased the percentage of cells in the S-phase without inducing apoptosis .

Antiviral and Anti-inflammatory Effects

Research indicates that Crinamine, 6-hydroxy- exhibits antiviral properties, particularly against viruses such as HIV and influenza. It has also shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

Crinamine, 6-hydroxy- is part of a broader class of Amaryllidaceae alkaloids. Here’s a comparison with some related compounds regarding their biological activities:

CompoundAnticancer ActivityAntiviral ActivityApoptosis Induction
Crinamine, 6-hydroxy-SignificantModerateYes
HaemanthamineModerateLowYes
LycorineHighModerateYes

The unique hydroxylation pattern at the 6-position in Crinamine distinguishes it from its analogs, contributing to its specific biological activities .

Case Studies

  • Traditional Use in Ethiopia : The bulb extract of C. abyscinicum is traditionally used for treating various ailments including cancer. Recent studies have validated its use by demonstrating significant antiproliferative effects against cancer cell lines .
  • Synthetic Derivatives : Research has focused on synthesizing derivatives of Crinamine to enhance its biological activity. Some derivatives have shown improved potency in triggering apoptosis in cancer cells compared to the parent compound .

Properties

CAS No.

545-66-4

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

(11S,13S,15R,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol

InChI

InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14-,15+,16-,17?/m0/s1

InChI Key

ZSTPNQLNQBRLQF-WPAVILSMSA-N

Isomeric SMILES

CO[C@@H]1C[C@H]2C3(C=C1)[C@@H](CN2[C@H](C4=CC5=C(C=C34)OCO5)O)O

Canonical SMILES

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O

Origin of Product

United States

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